Protease Resistance & Metabolic Stability
N-epsilon-Azido-D-norleucine, as a D-amino acid, exhibits significantly enhanced stability in biological systems compared to its L-enantiomer due to resistance to endogenous proteases and peptidases. The D-configuration prevents recognition and cleavage by most eukaryotic and prokaryotic proteolytic enzymes, which are stereospecific for L-amino acids. This property is particularly critical for in vivo labeling and long-term tracking studies where L-amino acid-based probes are rapidly degraded . While no direct half-life comparison in plasma was located, the class-level inference from D-amino acid biochemistry and vendor specifications strongly supports this differentiation. The L-enantiomer (N-epsilon-Azido-L-norleucine, CAS 159610-92-1) is known to be susceptible to standard proteolytic degradation, leading to shorter observable labeling windows.
| Evidence Dimension | Proteolytic Stability |
|---|---|
| Target Compound Data | D-enantiomer: Resistant to proteases and peptidases; enhanced in vivo stability |
| Comparator Or Baseline | L-enantiomer (N-epsilon-Azido-L-norleucine): Susceptible to protease degradation |
| Quantified Difference | Qualitative: D-enantiomer not cleaved by standard proteases; L-enantiomer degraded |
| Conditions | In vitro protease assays and in vivo biological environments |
Why This Matters
Procuring the D-enantiomer over the L-enantiomer is essential for experiments requiring extended observation periods in living systems, such as cell-selective proteome labeling in Drosophila [1] or tracking of newly synthesized proteins over hours to days.
- [1] Erdmann I, Marter K, Kobler O, Niehues S, Bussmann J, Müller A, Abele J, Storkebaum E, Thomas U, Dieterich DC. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. Bio Protoc. 2017;7(14):e2397. View Source
